molecular formula C18H21NO4S B6413141 3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid CAS No. 1261941-39-2

3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid

Cat. No.: B6413141
CAS No.: 1261941-39-2
M. Wt: 347.4 g/mol
InChI Key: DSEUBCONHQITOT-UHFFFAOYSA-N
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Description

3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid typically involves a multi-step process:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid to form tert-butylsulfamoyl chloride.

    Attachment to the phenyl ring: The tert-butylsulfamoyl chloride is then reacted with a phenyl derivative, such as 4-aminophenyl, under basic conditions to form 4-tert-butylsulfamoylphenyl.

    Coupling with methylbenzoic acid: The final step involves coupling the 4-tert-butylsulfamoylphenyl with 2-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.

    2-Methylbenzoic acid: Lacks both the tert-butyl and sulfamoyl groups, resulting in different physical and chemical properties.

    4-Aminophenylsulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-15(6-5-7-16(12)17(20)21)13-8-10-14(11-9-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEUBCONHQITOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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